molecular formula C15H18N4 B5490281 N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine

N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine

Cat. No.: B5490281
M. Wt: 254.33 g/mol
InChI Key: CTDJLZHBVASDST-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridazine ring substituted with a pyrrolidine group and a 3-methylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine
  • N-(2-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine
  • N-(4-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine

Comparison: While these compounds share a similar core structure, the position of the methyl group on the phenyl ring can significantly influence their chemical properties and biological activities. This compound is unique due to its specific substitution pattern, which may confer distinct reactivity and selectivity in various applications .

Properties

IUPAC Name

N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-5-4-6-13(11-12)16-14-7-8-15(18-17-14)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDJLZHBVASDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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